8-Hydroxy-7H-cyclohepta[B]naphthalen-7-one
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Overview
Description
8-Hydroxy-7H-cyclohepta[B]naphthalen-7-one is an organic compound with the molecular formula C15H10O2 It is a derivative of naphthalene, featuring a hydroxyl group and a ketone group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7H-cyclohepta[B]naphthalen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of strong acids or bases as catalysts, and the temperature and pressure conditions are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The process may include purification steps such as recrystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-7H-cyclohepta[B]naphthalen-7-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a carboxylic acid, while reduction of the ketone group may produce an alcohol.
Scientific Research Applications
8-Hydroxy-7H-cyclohepta[B]naphthalen-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or use as a precursor in drug synthesis.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 8-Hydroxy-7H-cyclohepta[B]naphthalen-7-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds or participate in other interactions with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-8H-cyclohepta[B]naphthalen-8-one: A structural isomer with similar chemical properties.
8-Methoxy-7H-cyclohepta[B]naphthalen-7-one: A derivative with a methoxy group instead of a hydroxyl group.
7,8-Dihydroxy-7H-cyclohepta[B]naphthalen-7-one: A compound with two hydroxyl groups.
Uniqueness
8-Hydroxy-7H-cyclohepta[B]naphthalen-7-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Properties
CAS No. |
94042-37-2 |
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Molecular Formula |
C15H10O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
8-hydroxycyclohepta[b]naphthalen-7-one |
InChI |
InChI=1S/C15H10O2/c16-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-15(14)17/h1-9H,(H,16,17) |
InChI Key |
FACBDWKAHCQYNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=CC=C(C(=O)C=C3C=C2C=C1)O |
Origin of Product |
United States |
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